molecular formula C14H18N2O2 B311384 N-(4-acetamidophenyl)cyclopentanecarboxamide

N-(4-acetamidophenyl)cyclopentanecarboxamide

Cat. No.: B311384
M. Wt: 246.3 g/mol
InChI Key: FMIUBAFYPMIGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- is a chemical compound with the molecular formula C14H18N2O2 and a molecular weight of 246.3 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring attached to a carboxamide group and a phenyl ring substituted with an acetylamino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- involves several steps. One common method includes the reaction of cyclopentanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-acetylaminophenylamine to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, solvents, and purification techniques to increase yield and reduce production costs.

Chemical Reactions Analysis

Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of various substituted derivatives.

Scientific Research Applications

Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the cyclopentane ring provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- can be compared with similar compounds such as:

The uniqueness of Cyclopentanecarboxamide, N-(4-(acetylamino)phenyl)- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)cyclopentanecarboxamide

InChI

InChI=1S/C14H18N2O2/c1-10(17)15-12-6-8-13(9-7-12)16-14(18)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,17)(H,16,18)

InChI Key

FMIUBAFYPMIGKY-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCC2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCC2

Origin of Product

United States

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